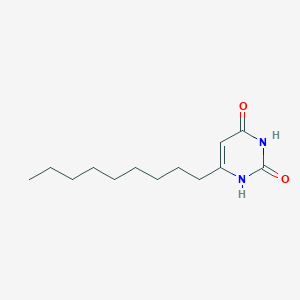

6-nonyl-1H-pyrimidine-2,4-dione

Description

Historical Context and Structural Importance of Pyrimidine-2,4-dione Derivatives in Chemical Biology

The pyrimidine (B1678525) ring system is a vital component of various biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and cofactors. nih.govgsconlinepress.com The discovery of uracil (B121893) as a constituent of ribonucleic acid (RNA) solidified the importance of the pyrimidine-2,4-dione core in genetics and molecular biology. nih.govnih.gov

In medicinal chemistry, pyrimidine-2,4-dione derivatives have been extensively explored for their therapeutic potential. They are known to act as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and reverse transcriptase (RTase), which are crucial for DNA biosynthesis and viral replication. medwinpublishers.comnih.gov This has led to the development of numerous drugs with anticancer, antiviral, and antimicrobial properties. orientjchem.orgresearchgate.net The versatility of the pyrimidine-2,4-dione scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity. gsconlinepress.com

Rationale for Long-Chain Alkyl Substituents, with Focus on the 6-Nonyl Moiety, in Molecular Design

The introduction of alkyl substituents, particularly long-chain ones like the nonyl group, into a drug molecule is a deliberate strategy to modulate its physicochemical properties. patsnap.comomicsonline.org The length and branching of an alkyl chain significantly influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.comuzh.ch

Key reasons for incorporating long-chain alkyl substituents include:

Enhanced Lipophilicity: Increasing the length of an alkyl chain generally increases the molecule's hydrophobicity. uzh.ch This can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its oral bioavailability. omicsonline.orgpatsnap.com

Improved Target Binding: Alkyl groups can engage in van der Waals interactions with hydrophobic pockets within a biological target, such as an enzyme or receptor. 21umas.edu.ye This can lead to increased binding affinity and potency. The strategic placement of a long alkyl chain, like a nonyl group, can optimize these interactions.

Modulation of Metabolic Stability: Alkyl groups can shield a molecule from metabolic enzymes, thereby increasing its half-life in the body. patsnap.comomicsonline.org

The nonyl group, a nine-carbon alkyl chain, provides a substantial increase in lipophilicity. Its flexibility allows it to adapt to the shape of hydrophobic binding pockets, potentially leading to stronger and more specific interactions with the target protein.

Current Research Landscape of 6-Substituted Pyrimidine-2,4-diones

Recent research has focused on the synthesis and biological evaluation of various 6-substituted pyrimidine-2,4-dione derivatives. These efforts aim to discover new therapeutic agents with improved efficacy and selectivity. medwinpublishers.comnih.gov

Studies have shown that the nature of the substituent at the 6-position of the pyrimidine-2,4-dione ring can significantly influence the compound's biological activity. For instance, the introduction of different groups at this position has led to the development of potent inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) and eukaryotic elongation factor-2 kinase (eEF-2K). nih.govrsc.orgrsc.org

In the context of PARP-1 inhibitors, the presence of a hydrophobic substituent on the pyrimidine-2,4-dione ring has been found to be favorable for activity. rsc.org Similarly, for eEF-2K inhibitors, modifications at the 6-position have been crucial in optimizing their inhibitory potential. nih.gov The synthesis of 6-substituted pyrimidine-2,4-diones often involves the condensation of a urea (B33335) derivative with a β-ketoester or a similar three-carbon component. medwinpublishers.com

Table 1: Investigated Biological Activities of 6-Substituted Pyrimidine-2,4-dione Derivatives

| Biological Target/Activity | Type of 6-Substituent | Reference |

| PARP-1 Inhibition | Fused heterocyclic systems | rsc.orgrsc.org |

| eEF-2K Inhibition | Amino and substituted amino groups | nih.gov |

| Antimicrobial Activity | Various substituted phenyl groups | medwinpublishers.com |

| BACE-1 Inhibition | Aromatic rings | nih.gov |

| GnRH Receptor Antagonism | Tetrahydropyrido[4,3-d]pyrimidine core | researchgate.net |

Table 2: Examples of Synthesized 6-Substituted Pyrimidine-2,4-dione Analogs and Their Reported Activities

| Compound Class | Specific Substituent at C6 | Reported Biological Activity |

| Pyrano[2,3-d]pyrimidine-2,4-diones | Fused pyran ring | PARP-1 inhibition rsc.orgrsc.org |

| Pyrido[2,3-d]pyrimidine-2,4-diones | Fused pyridine (B92270) ring | eEF-2K inhibition nih.gov |

| 6-Aryl-pyrimidine-2,4-diones | Substituted phenyl rings | Antimicrobial activity medwinpublishers.com |

| 6-Amino-pyrimidine-2,4-diones | Amino group | Precursor for further synthesis medwinpublishers.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67343-01-5 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

6-nonyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-2-3-4-5-6-7-8-9-11-10-12(16)15-13(17)14-11/h10H,2-9H2,1H3,(H2,14,15,16,17) |

InChI Key |

QLWPACREJPPKAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nonyl 1h Pyrimidine 2,4 Dione and Analogues

Established Approaches to Pyrimidine-2,4-dione Core Synthesis

The pyrimidine-2,4-dione scaffold, also known as the uracil (B121893) ring, is a cornerstone of numerous biologically significant molecules. Its synthesis has been extensively studied, leading to several reliable methods for its construction.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. nih.govnih.gov The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov For the synthesis of the pyrimidine-2,4-dione core, a common MCR involves the condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea. researchgate.net This approach allows for the direct construction of the heterocyclic ring with substituents determined by the choice of starting materials.

The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-keto ester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidinone. The use of various catalysts can improve the efficiency and yield of these reactions.

Table 1: Representative Catalysts and Conditions for Biginelli-type Reactions

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Caffeine | Solvent-free | 80 | Short | High |

| Acetic Acid | Ethanol | Room Temperature | - | - |

| SnCl₂ | Methanol | Reflux | 1-2 hours | Good to Excellent |

This table presents illustrative examples of catalysts and conditions used in Biginelli-type reactions for the synthesis of pyrimidine (B1678525) derivatives. Specific conditions for 6-nonyl-1H-pyrimidine-2,4-dione would require empirical optimization.

Cyclization Reactions from Linear Precursors

Another fundamental approach to the pyrimidine-2,4-dione core is the cyclization of acyclic precursors. A widely used method involves the condensation of a β-keto ester with urea or a related N-C-N synthon. researchgate.net In this two-component strategy, the β-keto ester provides the C4, C5, and C6 atoms of the pyrimidine ring, while urea contributes N1, C2, and N3.

Strategies for Regioselective Functionalization at the C-6 Position with Alkyl Chains

The introduction of the nonyl group specifically at the C-6 position of the pyrimidine-2,4-dione ring is a crucial step that defines the target molecule. This can be achieved either by incorporating the alkyl chain into one of the precursors before ring formation or by functionalizing a pre-existing uracil ring.

Introduction of the Nonyl Moiety via Alkylation or Coupling Reactions

Direct C-H functionalization of the uracil ring has emerged as a powerful tool for introducing substituents. Regioselective arylation at both C-5 and C-6 positions of protected uracils has been achieved using palladium catalysis, with the regioselectivity being controlled by the presence or absence of a copper(I) co-catalyst. nih.gov While this method has been primarily demonstrated for aryl groups, similar transition-metal-catalyzed cross-coupling reactions could potentially be adapted for the introduction of alkyl chains like the nonyl group, for instance, through Suzuki or Negishi-type couplings with an appropriate 6-halouracil derivative.

Precursor Design for this compound Synthesis

A more direct and often preferred strategy for the synthesis of 6-alkyluracils is to start with a precursor that already contains the desired alkyl chain. For the synthesis of this compound, the key precursor would be a β-keto ester with a nonyl group at the α-position relative to one of the carbonyl groups.

One common method to synthesize such β-keto esters is the transesterification of commercially available β-keto esters. ucc.ie For instance, a simple β-keto ester could be alkylated at the α-position with a nonyl halide, followed by cyclization with urea to form the desired product.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Synthetic Approach |

| Ethyl 2-nonyl-3-oxobutanoate | Urea | Cyclization |

| Ethyl 3-oxododecanoate | Urea | Cyclization |

| 6-Chlorouracil | Nonylmagnesium bromide | Cross-coupling |

This table outlines potential starting materials for the synthesis of the target compound based on established synthetic methodologies for related 6-substituted uracils.

Modern Synthetic Advancements and Green Chemistry Principles

Modern organic synthesis emphasizes the development of more sustainable and environmentally friendly methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidine-2,4-diones. rasayanjournal.co.in

Green chemistry approaches in pyrimidine synthesis include the use of alternative energy sources such as microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. rasayanjournal.co.in Solvent-free reactions and the use of greener, biodegradable catalysts like caffeine are also gaining prominence. researchgate.netrasayanjournal.co.in For instance, the use of water as a solvent or performing reactions under neat conditions minimizes the use of volatile organic compounds. mdpi.com

In the context of synthesizing this compound, applying green chemistry principles could involve:

Utilizing a multi-component reaction to reduce the number of synthetic steps. nih.gov

Employing a reusable, solid-supported catalyst for the cyclization step.

Using microwave-assisted heating to accelerate the reaction and potentially improve the yield. mdpi.com

Choosing solvents with a lower environmental impact or performing the reaction under solvent-free conditions. rasayanjournal.co.in

These modern approaches not only enhance the efficiency and sustainability of the synthesis but also align with the growing demand for environmentally responsible chemical manufacturing.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Nonyl 1h Pyrimidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity of atoms within the 6-nonyl-1H-pyrimidine-2,4-dione molecule. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. The pyrimidine (B1678525) ring exhibits a characteristic singlet for the vinyl proton at the C5 position. The protons of the long nonyl side chain appear as a series of multiplets in the upfield region of the spectrum, with the terminal methyl group showing a distinct triplet. The two N-H protons on the pyrimidine ring typically appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange experiments.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (pyrimidine ring) | ~ 5.70 | Singlet (s) | N/A |

| N1-H | ~ 11.10 | Broad Singlet (br s) | N/A |

| N3-H | ~ 10.95 | Broad Singlet (br s) | N/A |

| H-1' (α-CH₂) | ~ 2.45 | Triplet (t) | ~ 7.5 |

| H-2' (β-CH₂) | ~ 1.60 | Quintet (quin) | ~ 7.5 |

| H-3' to H-8' (-CH₂-)₆ | ~ 1.25 | Multiplet (m) | N/A |

| H-9' (-CH₃) | ~ 0.88 | Triplet (t) | ~ 7.0 |

Note: Data are typical values and may vary slightly based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of the molecule. The two carbonyl carbons (C2 and C4) of the pyrimidine ring are characteristically found in the downfield region of the spectrum. The olefinic carbons, C5 and C6, are also clearly identifiable. The nine carbons of the nonyl chain appear in the upfield aliphatic region.

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 (C=O) | ~ 151.5 |

| C-4 (C=O) | ~ 164.0 |

| C-5 | ~ 102.0 |

| C-6 | ~ 154.0 |

| C-1' (α-CH₂) | ~ 32.0 |

| C-2' to C-8' (-(CH₂)₇-) | ~ 22.5 - 31.5 |

| C-9' (-CH₃) | ~ 14.0 |

Note: Data are typical values and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the C5 carbon signal (~102.0 ppm) and the H5 proton signal (~5.70 ppm). Similarly, each of the CH₂ and CH₃ signals in the nonyl chain would be correlated to their directly attached proton signals, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle. Key expected correlations would include the H-1' protons of the nonyl chain showing cross-peaks to the C5 and C6 carbons of the pyrimidine ring, definitively linking the alkyl chain to the C6 position. Furthermore, the H5 proton would show correlations to the C4 and C6 carbonyl carbons, confirming the structure of the heterocyclic core.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions corresponding to the N-H and C=O bonds of the uracil (B121893) ring and the C-H bonds of the nonyl chain.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H Stretching | 3100 - 3300 | Broad bands indicating hydrogen-bonded N-H groups |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Sharp bands from the nonyl chain CH₂ and CH₃ groups |

| C=O Stretching | 1650 - 1720 | Strong, sharp absorptions from the two carbonyl groups |

| C=C Stretching | ~ 1630 | Absorption from the double bond within the pyrimidine ring |

| N-H Bending | ~ 1550 | Bending vibration of the N-H groups |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and elemental formula of the compound, offering final confirmation of its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically allows for the detection of the intact molecule. For this compound (Molecular Formula: C₁₃H₂₂N₂O₂), the expected molecular weight is approximately 238.33 g/mol . In positive ion mode, the spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | ~ 239.17 | Protonated molecular ion |

| [M+Na]⁺ | ~ 261.15 | Sodium adduct |

Analysis of the fragmentation pattern, often achieved through tandem MS (MS/MS), can provide further structural information. A characteristic fragmentation would be the cleavage of the nonyl chain, leading to specific daughter ions that help confirm the structure of both the alkyl substituent and the pyrimidine core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of pyrimidine derivatives, GC-MS provides crucial information regarding molecular weight and fragmentation patterns, which aids in structural elucidation.

For a compound like this compound, GC-MS analysis would involve the vaporization of the sample, which is then carried by an inert gas through a chromatographic column. The separation is based on the compound's volatility and interaction with the stationary phase. The long nonyl chain would significantly influence its retention time compared to uracil or shorter-chain 6-alkyluracils.

Table 1: Expected GC-MS Data for 6-Alkyl-1H-pyrimidine-2,4-dione Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragmentation Pathways |

|---|---|---|---|

| 6-methyl-1H-pyrimidine-2,4-dione | C₅H₆N₂O₂ | 126.11 | M⁺, loss of CO, pyrimidine ring fragments |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the calculation of the molecular formula, providing a high degree of confidence in the compound's identity.

For this compound (C₁₃H₂₂N₂O₂), HRMS would be used to confirm its elemental composition. The experimentally measured exact mass would be compared to the theoretically calculated mass. A close match between these values, typically within a few parts per million (ppm), confirms the molecular formula. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. Studies on similar thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have utilized high-resolution mass spectrometry to confirm their structures. nih.gov

Table 2: Theoretical vs. Expected HRMS Data

| Compound | Molecular Formula | Calculated Exact Mass | Expected Measured Mass (with <5 ppm error) |

|---|

X-ray Crystallography for Absolute Structure Determination

The crystal packing of uracil and its derivatives is dominated by hydrogen bonding. rsc.org In the solid state, 6-substituted uracils typically form robust supramolecular structures through intermolecular hydrogen bonds involving the N-H groups of the pyrimidine ring and the carbonyl oxygen atoms.

It is expected that this compound would exhibit similar hydrogen bonding motifs. The N1-H and N3-H protons of the uracil ring would act as hydrogen bond donors, while the C2=O and C4=O oxygens would serve as acceptors. A common and highly stable hydrogen-bonding pattern in uracil derivatives is the formation of centrosymmetric dimers through N-H···O interactions, creating a characteristic R²₂(8) graph set motif. nih.govrsc.orgacs.org

Table 3: Common Intermolecular Interactions in 6-Substituted Uracil Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | 2.7 - 3.0 |

The conformation of this compound in the solid state would be primarily characterized by the orientation of the nonyl substituent relative to the pyrimidine ring. The pyrimidine ring itself is expected to be essentially planar. The nonyl chain, being a long and flexible alkyl group, can adopt various conformations.

In the solid state, the conformation of the nonyl chain will be the one that allows for the most efficient crystal packing and maximizes intermolecular interactions. It is likely that the nonyl chain will adopt an extended, all-trans conformation to maximize van der Waals contacts with neighboring molecules. The specific torsion angles defining the orientation of the nonyl group relative to the pyrimidine ring would be determined by minimizing steric hindrance. In crystal structures of other long-chain substituted heterocyclic compounds, the alkyl chains often align in a parallel fashion to optimize packing density.

Computational and Theoretical Investigations of 6 Nonyl 1h Pyrimidine 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Molecular Orbitals and Charge Distribution

The electronic properties of 6-nonyl-1H-pyrimidine-2,4-dione are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In uracil (B121893) and its derivatives, the HOMO is typically a π orbital with significant contributions from the C5=C6 double bond and the nitrogen atoms, while the LUMO is a π* orbital.

The introduction of the electron-donating nonyl group at the C6 position is predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity. The charge distribution in the molecule would also be affected. The nonyl group, being electron-donating, would increase the electron density on the pyrimidine (B1678525) ring, particularly at the C6 position. This can be quantified through Mulliken or Natural Bond Orbital (NBO) charge analysis in DFT calculations. The oxygen and nitrogen atoms of the pyrimidine-2,4-dione core are expected to remain the most electronegative centers, carrying partial negative charges.

Table 1: Predicted General Effects of a 6-Alkyl Group on the Electronic Properties of 1H-pyrimidine-2,4-dione

| Property | Influence of 6-Alkyl Substitution | Predicted Effect for 6-Nonyl Group |

| HOMO Energy | Increases | Increase |

| LUMO Energy | Minor change | Minor change |

| HOMO-LUMO Gap | Decreases | Decrease |

| Electron Density on Ring | Increases | Increase |

Energetic Landscape and Tautomeric Forms

1H-pyrimidine-2,4-dione, also known as uracil, can exist in several tautomeric forms, with the diketo form being the most stable in the gas phase and in solution. nih.govacs.org The presence of a substituent at the C6 position is not expected to alter this preference significantly. The primary tautomeric equilibrium is between the diketo and various enol forms.

DFT calculations on uracil and its C-substituted derivatives consistently show that the diketo tautomer is the global minimum on the potential energy surface. The relative energies of the enol tautomers are considerably higher. The nonyl group at C6 would likely have a minor influence on the relative energies of the tautomers, with the diketo form remaining the most predominant.

Table 2: Relative Stabilities of Uracil Tautomers (Illustrative Data from DFT Calculations on Uracil)

| Tautomeric Form | Relative Energy (kcal/mol) |

| Diketo | 0.00 |

| 2-hydroxy-4-keto | ~10-12 |

| 4-hydroxy-2-keto | ~12-14 |

| 2,4-dihydroxy | ~25-30 |

Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching, C=C stretching of the pyrimidine ring, and various modes associated with the nonyl chain (C-H stretching, bending, and rocking).

Based on studies of 6-methyluracil, the N-H stretching vibrations are expected in the range of 3000-3200 cm⁻¹. nih.govacs.orgresearchgate.net The two carbonyl groups (C2=O and C4=O) would exhibit strong IR absorptions, typically between 1650 and 1750 cm⁻¹. nih.govresearchgate.net The C=C stretching of the pyrimidine ring is usually observed around 1600-1650 cm⁻¹. nih.gov The nonyl group would introduce characteristic aliphatic C-H stretching bands around 2850-2960 cm⁻¹ and various bending and rocking modes at lower frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3000 - 3200 |

| Aliphatic C-H Stretching | 2850 - 2960 |

| C=O Stretching | 1650 - 1750 |

| C=C Stretching | 1600 - 1650 |

| C-H Bending (Alkyl) | 1350 - 1470 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility. The primary source of conformational freedom in this compound is the long nonyl chain. The pyrimidine ring itself is relatively rigid.

The nine-carbon alkyl chain can adopt a multitude of conformations through rotation around its single bonds. MD simulations in a solvent environment (e.g., water) would reveal the preferred conformations of the nonyl chain. It is likely that in an aqueous solution, the hydrophobic nonyl chain would tend to fold upon itself to minimize contact with water, a phenomenon known as hydrophobic collapse. The flexibility of the chain would allow it to explore a wide range of conformational states, from fully extended to more compact, folded structures. The timescale of these conformational changes can also be assessed through MD simulations.

In Silico Approaches to Molecular Recognition and Intermolecular Binding

In silico methods like molecular docking are crucial for predicting how a molecule might interact with a biological target, such as a protein or nucleic acid. The long, flexible nonyl chain of this compound is expected to play a significant role in its binding properties.

Molecular Docking Studies with Relevant Biological Macromolecules

Derivatives of pyrimidine-2,4-dione are known to target various enzymes, including those involved in viral replication and cancer progression. For instance, some uracil derivatives have been investigated as inhibitors of HIV reverse transcriptase. imist.ma

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyrimidine derivatives, which exhibit a wide array of pharmacological effects including anticancer, antiviral, and anti-inflammatory properties, QSAR is an invaluable tool for drug design. nih.govresearchgate.netmdpi.comnih.gov

A hypothetical QSAR study for a series of 6-alkyl-1H-pyrimidine-2,4-dione analogues, including the 6-nonyl derivative, would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure and are categorized as lipophilic (e.g., LogP), electronic (e.g., HOMO/LUMO energies, dipole moment), and steric or topological (e.g., molecular weight, surface area, connectivity indices). nih.gov

The goal is to develop a statistically robust model that can predict the biological activity (e.g., inhibitory concentration, IC50) of new, unsynthesized compounds. A typical linear QSAR model takes the form:

log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where 'C' is the biological activity, and β represents the regression coefficients for each descriptor.

By analyzing the descriptors that significantly contribute to the model, key design principles can be derived. For instance, a positive coefficient for a lipophilic descriptor like LogP would suggest that increasing the length of the alkyl chain at the 6-position, such as the nonyl group in this compound, could enhance biological activity, likely by improving membrane permeability or hydrophobic interactions with a target protein. Conversely, a negative coefficient for a steric descriptor might indicate that excessively bulky substituents are detrimental to activity.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov The insights gained from such models are crucial for guiding the synthesis of new derivatives with potentially improved potency and selectivity.

Interactive Data Table: Hypothetical QSAR Model for 6-Alkyl-1H-pyrimidine-2,4-dione Analogues

This table represents a potential outcome of a QSAR study, illustrating the relationship between selected molecular descriptors and a hypothetical biological activity.

| Compound | Alkyl Chain (R) | LogP (Lipophilicity) | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Predicted log(1/IC50) |

| 1 | -CH₃ (Methyl) | 1.25 | 155.4 | 4.8 | 4.35 |

| 2 | -C₃H₇ (Propyl) | 2.31 | 185.9 | 4.7 | 5.10 |

| 3 | -C₅H₁₁ (Pentyl) | 3.37 | 216.4 | 4.6 | 5.85 |

| 4 | -C₇H₁₅ (Heptyl) | 4.43 | 246.9 | 4.5 | 6.60 |

| 5 | -C₉H₁₉ (Nonyl) | 5.49 | 277.4 | 4.4 | 7.35 |

| 6 | -C₁₁H₂₃ (Undecyl) | 6.55 | 307.9 | 4.3 | 7.15 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Mechanistic Insights

To gain a deeper understanding of how this compound interacts with its biological target at an atomic level, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are employed. These powerful simulation techniques allow for the study of chemical reactions and interactions within complex biological systems like enzymes. dntb.gov.uaresearchgate.net

In a QM/MM simulation, the system is partitioned into two regions. The chemically active site, which might involve the pyrimidine-2,4-dione ring of the ligand and key amino acid residues of the target protein, is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. researchgate.net This allows for an accurate description of electronic rearrangements, bond breaking/formation, and charge transfer during an enzymatic reaction or binding event. The remainder of the system, including the bulk protein, solvent, and the non-reacting nonyl chain of the ligand, is treated with a more efficient Molecular Mechanics (MM) force field. dntb.gov.ua

For this compound, a QM/MM study could be used to investigate its mechanism of inhibition against a specific enzyme. For example, if the compound acts as a covalent inhibitor, QM/MM simulations can map the entire reaction pathway, identifying transition states and calculating activation energy barriers. chemrxiv.org This provides detailed mechanistic insights that are unattainable with classical molecular dynamics alone.

Interactive Data Table: Hypothetical QM/MM Energy Profile for Enzyme Inhibition

This table provides an example of energy calculations that could be derived from a QM/MM study of the interaction between this compound and a hypothetical enzyme target. The energies describe the key steps in a potential covalent inhibition mechanism.

| State | Description | Relative Energy (kcal/mol) | Key Interacting Residues (QM Region) |

| Reactant Complex | Ligand bound non-covalently in the active site. | 0.0 | Asp120, Ser75 |

| Transition State 1 | Nucleophilic attack by Ser75 on the C6 of the pyrimidine ring. | +18.5 | Asp120, Ser75, His41 |

| Intermediate | Tetrahedral intermediate formed. | +2.7 | Asp120, Ser75, His41 |

| Transition State 2 | Proton transfer to a leaving group. | +15.2 | His41, Wat301 |

| Product Complex | Covalently bound ligand. | -12.4 | Ser75 |

Chemical Transformations and Derivatization Strategies of 6 Nonyl 1h Pyrimidine 2,4 Dione

Modifications on the Pyrimidine (B1678525) Ring System

The pyrimidine-2,4-dione core offers several sites for chemical modification, primarily at the nitrogen atoms (N1 and N3) and the C5 position. These sites allow for a range of transformations, including alkylation, acylation, and carbon-carbon bond-forming cross-coupling reactions.

The acidic N-H protons of the uracil (B121893) ring can be readily substituted through alkylation or acylation. These reactions typically proceed via the formation of a uracil anion, which then acts as a nucleophile.

N-Alkylation: The introduction of alkyl groups at the N1 and N3 positions is a common strategy to modify the compound's characteristics. The reaction is generally carried out by treating the 6-alkyluracil with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (N1 vs. N3). Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com Microwave-assisted methods have been shown to accelerate these reactions significantly. mdpi.com While direct alkylation can sometimes lead to a mixture of N1, N3, and O-alkylated products, specific conditions can favor N-alkylation. nih.gov A general platform for N-alkylation using a copper metallaphotoredox system has also been developed, which operates under mild conditions and tolerates a wide range of alkyl bromides. princeton.edu

N-Acylation: Acylation of the pyrimidine ring introduces an acyl group, typically at the N1 or N3 position, forming an imide structure. This transformation is generally achieved using acyl chlorides or anhydrides in the presence of a base. These reactions modify the electronic properties and hydrogen-bonding capabilities of the uracil ring.

Table 1: Representative N-Alkylation Conditions for Heterocyclic Compounds This table presents general conditions applicable for the N-alkylation of the 6-nonyl-1H-pyrimidine-2,4-dione scaffold based on methodologies for related compounds.

| Alkylating Agent | Base | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave Irradiation | Efficient N-alkylation | mdpi.com |

| Alkyl Bromide | LiOt-Bu / DBN | MeCN | Visible Light, Ir/Cu Catalysis | N-alkylation with primary, secondary, or tertiary bromides | princeton.edu |

| Alkyl Halide | DIPEA | n-BuOH | 120 °C | Regioselective N-alkylation of purines | nih.gov |

The C5 position of the uracil ring is electron-rich and susceptible to electrophilic substitution, most notably halogenation. The resulting 5-halo-6-nonyluracil is a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Halogenation: Direct bromination or iodination at the C5 position is readily achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The reaction of 6-chloro-1,3-dimethyluracil with bromine in acetic acid, for example, yields the 5-bromo derivative. beilstein-journals.org This creates a key handle for subsequent functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C5 position.

Suzuki-Miyaura Coupling: This reaction couples the 5-halouracil with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to synthesize 5-aryl or 5-vinyl derivatives. The reaction is highly versatile, with a broad scope of compatible functional groups. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a 5-halouracil (typically 5-iodouracil) and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. libretexts.org It is the primary method for synthesizing 5-alkynyluracils. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the 5-halouracil with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org This method has excellent functional group tolerance and uses air- and moisture-stable organostannanes, though the toxicity of tin compounds is a drawback. openochem.orgnrochemistry.comlibretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position of Uracil This table outlines common cross-coupling reactions applicable to a 5-halo-6-nonyl-1H-pyrimidine-2,4-dione intermediate.

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms C(sp²)-C(sp²) bonds; introduces aryl/vinyl groups. | wikipedia.orglibretexts.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds; introduces alkynyl groups. | wikipedia.orgresearchgate.net |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Wide functional group tolerance; forms C-C bonds with various R groups. | wikipedia.orgopenochem.org |

Beyond carbon-based substituents, heteroatoms such as nitrogen, oxygen, and sulfur can be introduced onto the pyrimidine ring, primarily at the C5 and C6 positions. These modifications can significantly alter the molecule's electronic and biological properties. For instance, C5-aminoalkyl substituents can be introduced, and their presence is known to influence the properties of the nucleobase. nih.govnih.gov One synthetic route to introduce such functionalities involves the reaction of 5-(1-halo-2-sulfonylvinyl)uridine analogues with nucleophiles like amines or thiols, proceeding through an addition-elimination mechanism to yield β-aminovinyl or β-thiovinyl sulfones, respectively. fiu.eduresearchgate.net

Elaboration and Functionalization of the Nonyl Side Chain

The nine-carbon alkyl chain at the C6 position provides a large, lipophilic domain that can also be chemically modified. Strategies for its functionalization can involve transformations at the terminal methyl group or the introduction of new functional groups along the chain.

Direct functionalization of the terminal methyl group of the nonyl chain is challenging due to the inertness of C-H bonds. However, advanced catalytic methods have been developed for this purpose.

Terminal C-H Oxidation: Biocatalytic and chemocatalytic systems can achieve selective oxidation of terminal methyl groups in long-chain alkanes. illinois.edu For example, alkane monooxygenases are enzymes that can hydroxylate the terminal carbon to produce a primary alcohol. nih.gov This transformation converts the inert alkyl chain into a versatile primary alcohol (6-(9-hydroxynonyl)-1H-pyrimidine-2,4-dione), which can then be readily converted into other functional groups using standard organic synthesis protocols.

Once the terminal alcohol is obtained, it can be:

Oxidized to an aldehyde or a carboxylic acid.

Converted to an alkyl halide (e.g., using PBr₃ or SOCl₂).

Transformed into an amine (e.g., via mesylation followed by substitution with azide and reduction).

Another advanced strategy involves a regioconvergent cross-coupling approach, where a mixture of secondary alkyl bromides (prepared by radical bromination of the alkane) can be selectively coupled at the terminal position to form a C-C bond. nih.gov

Table 3: Potential Interconversions of a Terminal Hydroxyl Group on the Nonyl Chain This table summarizes standard synthetic transformations starting from a hypothetical 6-(9-hydroxynonyl)uracil intermediate.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Primary Alcohol (-CH₂OH) | PCC or DMP | Aldehyde (-CHO) |

| Primary Alcohol (-CH₂OH) | CrO₃, H₂SO₄ (Jones reagent) | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | Primary Amine (-CH₂NH₂) |

| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) |

Introducing branching or chiral centers into the nonyl side chain increases its structural complexity and three-dimensionality. A chiral center is typically a carbon atom bonded to four different groups. pearson.comkhanacademy.orglibretexts.orgwikipedia.org

Synthetic Strategies:

From Chiral Building Blocks: The most straightforward approach is to construct the 6-substituted uracil using a pre-synthesized nonyl chain that already contains the desired branching or stereocenter. This involves coupling a functionalized, chiral alkyl chain with a pyrimidine precursor. Methods for synthesizing chiral branched hydrocarbons are well-established and can be adapted for this purpose. nih.govacs.org

Post-Modification of the Chain: Modifying the existing nonyl chain is more complex. One conceptual pathway involves terminal functionalization to an aldehyde (as described in 5.2.1), followed by reactions like Grignard or Wittig reactions to extend the carbon skeleton and introduce branching near the terminus.

Biocatalytic Hydroxylation: Certain enzymes, such as cytochrome P450 monooxygenases, can hydroxylate alkanes at specific, non-terminal positions with high regio- and stereoselectivity. nih.gov Applying such a biocatalyst to this compound could potentially introduce a hydroxyl group at a specific methylene (-CH₂-) unit on the chain, creating a chiral center. This secondary alcohol could then be used as a handle for further modifications.

These strategies provide pathways to create structurally diverse analogues of this compound, enabling the systematic exploration of its chemical space.

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the 6-Nonyl-Pyrimidine-2,4-dione Moiety

The synthesis of complex molecular architectures that incorporate the this compound (also known as 6-nonyluracil) framework is a significant area of research in medicinal and materials chemistry. The pyrimidine-2,4-dione core serves as a versatile scaffold for the construction of fused heterocyclic systems, which often exhibit a wide range of biological activities. A predominant strategy for achieving this is through multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. These reactions are notable for their high atom economy and procedural simplicity.

A common approach to synthesizing fused pyrimidine systems, such as pyrimido[4,5-b]quinolines, involves the reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound. While direct examples employing this compound are not extensively documented in the provided research, the reactivity of structurally similar 6-aminouracil derivatives provides a strong model for the potential synthetic pathways. In these reactions, the 6-amino group of the uracil derivative is crucial for the final cyclization step that forms the fused ring system.

Pyrimido[4,5-b]quinoline Synthesis

A well-established method for the synthesis of pyrimido[4,5-b]quinolines is the one-pot, three-component reaction of a 6-aminouracil derivative, an aromatic aldehyde, and a β-dicarbonyl compound, such as dimedone or barbituric acid. This reaction can be catalyzed by various agents or, in some cases, proceed under catalyst-free conditions.

For instance, the reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone can be efficiently catalyzed by trityl chloride (TrCl) in chloroform under reflux conditions to yield the corresponding pyrimido[4,5-b]quinoline derivatives in high yields. nih.gov This method is advantageous due to the use of a neutral and commercially available organocatalyst, avoiding the need for harsh acidic conditions. nih.gov The reaction proceeds through an initial condensation of the aldehyde and dimedone, followed by a Michael addition of the 6-aminouracil and subsequent cyclization and dehydration to form the fused quinoline ring.

Mechanochemical approaches, utilizing ball-milling, have also been developed as a green and solvent-free method for the synthesis of pyrimido[4,5-b]quinolines from 6-aminouracil, aromatic aldehydes, and 1,3-dicarbonyl compounds. rsc.org This technique offers a cost-effective and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org

The following table summarizes representative examples of multicomponent reactions for the synthesis of pyrimido[4,5-b]quinoline derivatives, which serve as a model for the potential reactions of a 6-amino-substituted this compound.

| Starting 6-Aminouracil Derivative | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Fused Heterocyclic Product | Reference |

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehydes | Dimedone | Trityl Chloride, Chloroform, Reflux | Pyrimido[4,5-b]quinolines | nih.gov |

| 6-Aminouracil | Aromatic Aldehydes | Dimedone, Barbituric Acid, or Meldrum's Acid | Ball-milling, Catalyst-free | Pyrimido[4,5-b]quinolines and Pyrido[2,3-d]pyrimidines | rsc.org |

| 6-Aminouracils | Aromatic Aldehydes | Barbituric Acids or 1H-Pyrazol-5-amines | One-pot cyclo-condensation | Pyrido[2,3-d:6,5-d]dipyrimidines and Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines |

Other Fused Pyrimidine Systems

Beyond the pyrimido[4,5-b]quinolines, the 6-aminouracil scaffold can be utilized to construct a variety of other fused heterocyclic systems. For example, the reaction of 6-hydrazinyluracil derivatives with various electrophilic reagents can lead to the formation of pyrimidopyridazines and pyrazolopyrimidines. nih.gov These reactions typically involve a condensation-cyclization sequence.

Furthermore, the Dimroth rearrangement reaction can be employed to synthesize N-aryl-substituted pyrimido[4,5-b]quinolin-4-amines, which have shown potential as anticancer agents. nih.gov This rearrangement allows for the transformation of the pyrimidine ring, leading to a different substitution pattern in the final fused product.

The versatility of the 6-aminouracil core in multicomponent reactions highlights its importance as a building block in the synthesis of diverse heterocyclic structures. These established synthetic strategies provide a solid foundation for the future development of novel hybrid and fused heterocyclic systems derived from this compound, assuming a 6-amino substituted version is used as the starting material.

Mechanistic Investigations into Reactions and Interactions of 6 Nonyl 1h Pyrimidine 2,4 Dione

Elucidation of Reaction Pathways and Transition States in Synthetic Processes

The synthesis of 6-alkyl-1H-pyrimidine-2,4-diones, also known as 6-alkyluracils, can be achieved through various synthetic routes. A prominent method for the synthesis of the core dihydropyrimidine (B8664642) structure is the Biginelli reaction, which is a one-pot cyclocondensation. wikipedia.orgnih.gov Subsequent dehydrogenation would yield the target uracil (B121893) structure.

The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgbeilstein-journals.org For the synthesis of a 6-nonyl derivative, a long-chain aldehyde would be a key starting material. The reaction mechanism has been a subject of study, with several proposed pathways.

Proposed Reaction Pathways for the Biginelli Reaction:

Iminium Mechanism: This pathway is widely accepted and begins with the acid-catalyzed reaction between urea and the aldehyde to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine. The final step is a cyclization via nucleophilic attack of the terminal nitrogen of the urea moiety onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone. wikipedia.orgorganic-chemistry.org

Enamine Mechanism: An alternative pathway suggests the initial formation of an enamine from the β-ketoester, which then reacts with the aldehyde-urea adduct.

Knoevenagel Mechanism: This mechanism proposes an initial Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated ketoester. This intermediate then reacts with urea in a Michael addition-cyclization sequence. researchgate.net

The actual operative mechanism can be influenced by the specific reactants and reaction conditions. Transition states in these reactions are typically high-energy, transient structures that are challenging to observe directly but can be investigated through computational chemistry. These studies help in understanding the energy barriers of different steps and identifying the rate-determining step, which is often the initial C-C or C-N bond formation. researchgate.net

Beyond the Biginelli reaction, other synthetic strategies for constructing substituted pyrimidine-2,4-diones include:

Suzuki Cross-Coupling: While primarily used for aryl substitution, palladium-catalyzed Suzuki cross-coupling reactions of a pre-formed 6-halopyrimidine-2,4-dione with an appropriate boronic acid can be a versatile method for introducing substituents at the 6-position. nih.govresearchgate.net

Intramolecular Cycloadditions: Suitably functionalized pyrimidine-2,4-diones can undergo intramolecular cycloadditions to yield condensed pyrimidine (B1678525) systems. rsc.orgrsc.org

Kinetic Studies of Derivatization Reactions

The pyrimidine-2,4-dione scaffold can be further functionalized through various derivatization reactions. Kinetic studies of these reactions are crucial for optimizing reaction conditions and understanding the reactivity of the heterocyclic ring.

Common derivatization reactions include N-alkylation, N-acylation, and substitution at the C5 position. The kinetics of these reactions are influenced by several factors:

Nature of the Substrate: The presence of the alkyl group at the C6 position can influence the electronic properties and steric accessibility of the ring nitrogens and the C5 carbon.

Reagents and Catalysts: The choice of alkylating or acylating agent, solvent, and catalyst significantly impacts the reaction rate and regioselectivity. For instance, the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) is common in acylation reactions. rsc.org

Reaction Conditions: Temperature and pressure can be modulated to control the reaction kinetics. Microwave-assisted synthesis has been shown to reduce reaction times for some pyrimidine derivatizations. mdpi.com

Table 1: Representative Derivatization Reactions of Pyrimidine-2,4-diones and Factors Influencing Kinetics

| Derivatization Type | Reagent Examples | Influencing Factors | Kinetic Insights |

| N-Alkylation | Alkyl halides (e.g., ethyl iodide) | Solvent polarity, nature of the base, steric hindrance at N1 and N3. | The relative nucleophilicity of the two ring nitrogens determines the product distribution. rsc.org |

| N-Acylation | Acid chlorides, anhydrides (e.g., Boc₂O) | Catalyst (e.g., DMAP), temperature, steric bulk of the acylating agent. | Often proceeds readily under mild conditions. rsc.org |

| C5-Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Radical initiator, solvent. | Follows a free-radical mechanism. |

| Click Chemistry | Azides, alkynes with a copper(I) catalyst | Catalyst concentration, solvent, temperature. | Provides high yields and regioselectivity for the synthesis of triazole-linked hybrids. researchgate.netnih.gov |

Investigation of Non-Covalent Interactions with Biological Mimics and Model Systems

The biological activity of pyrimidine-2,4-dione derivatives is often mediated by non-covalent interactions with their biological targets, such as enzymes and receptors. Understanding these interactions is fundamental for rational drug design. Studies using biological mimics and model systems provide valuable insights into the nature and strength of these interactions.

The primary non-covalent interactions involving the pyrimidine-2,4-dione scaffold are:

Hydrogen Bonding: The N-H protons at positions 1 and 3 and the carbonyl oxygens at positions 2 and 4 are potent hydrogen bond donors and acceptors, respectively. These can form specific interactions with amino acid residues like asparagine, glutamine, serine, and threonine in a protein binding pocket. nih.govnih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity. nih.gov

Hydrophobic Interactions: The nonyl group at the C6 position is a large, hydrophobic moiety that can interact favorably with hydrophobic pockets in a biological target, displacing water molecules and contributing to the binding energy through the hydrophobic effect.

X-ray Photoelectron Spectroscopy (XPS) has been used to study non-covalent interactions in uracil clusters, providing detailed information on the electronic environment of the atoms and how it is modulated by these weak interactions. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are also powerful tools for visualizing and quantifying these interactions. nih.govresearchgate.net

Table 2: Key Non-Covalent Interactions of the Pyrimidine-2,4-dione Moiety

| Interaction Type | Participating Groups on Pyrimidine-2,4-dione | Interacting Partners in Biological Mimics | Significance |

| Hydrogen Bonding | N1-H, N3-H, C2=O, C4=O | Amino acid side chains (e.g., Asn, Gln, Ser), water | Directional and specific, crucial for molecular recognition. nih.govnih.gov |

| π-π Stacking | Pyrimidine ring | Aromatic rings of amino acids (e.g., Tyr, Trp, Phe) | Contributes to binding affinity and stability of the complex. nih.gov |

| Hydrophobic Interactions | C6-nonyl group | Aliphatic and aromatic side chains of amino acids (e.g., Leu, Ile, Val) | Important for binding in nonpolar pockets. |

Understanding Conformational Changes upon Ligand Binding

The binding of a ligand, such as a pyrimidine-2,4-dione derivative, to a biological target can induce conformational changes in both the ligand and the protein. These changes are often essential for achieving a stable and active complex.

For the pyrimidine-2,4-dione ligand, the C6-nonyl chain can adopt various conformations to fit optimally into a binding pocket. The flexibility of this long alkyl chain allows it to explore different hydrophobic regions of the target protein. The pyrimidine ring itself is relatively rigid, but subtle changes in its planarity and the orientation of its substituents can occur upon binding.

Conversely, the binding of the ligand can induce significant conformational changes in the protein target. These can range from small side-chain rotations to larger movements of loops or even entire domains. nih.gov Such induced-fit mechanisms are a common feature of molecular recognition.

Techniques used to study these conformational changes include:

X-ray Crystallography: Provides a static, high-resolution picture of the ligand-protein complex, revealing the bound conformation of both molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the dynamics and conformational changes in solution.

Circular Dichroism (CD) Spectroscopy: Sensitive to changes in the secondary and tertiary structure of proteins upon ligand binding.

Computational Docking and Molecular Dynamics Simulations: These methods can predict the binding mode of a ligand and simulate the conformational changes that occur upon binding. nih.govnih.gov

The study of these conformational adjustments is critical for understanding the structure-activity relationships of pyrimidine-2,4-dione derivatives and for designing more potent and selective inhibitors.

Exploration of 6 Nonyl 1h Pyrimidine 2,4 Dione As a Chemical Probe and Scaffold in Advanced Research

Design and Synthesis of Derivatives for Modulating Enzyme Function in Research Contexts

The pyrimidine-2,4-dione (uracil) scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a template for the design of various enzyme inhibitors. researchgate.net The synthesis of derivatives, including those based on the 6-nonyl-1H-pyrimidine-2,4-dione structure, involves strategic modifications to the pyrimidine (B1678525) ring to enhance interaction with specific enzyme targets. Researchers have focused on substitutions at the N(1), N(3), C(5), and C(6) positions to develop analogues with tailored pharmacological and pharmacokinetic properties. researchgate.net

Common synthetic strategies include multicomponent reactions like the Biginelli reaction, which condenses an aldehyde, a β-keto ester, and urea (B33335). For 6-substituted derivatives, the synthesis often starts from materials like 6-aminopyrimidine-2,4-diones or involves cross-coupling reactions such as Suzuki–Miyaura and Sonogashira–Hagihara to introduce various functional groups at the C6 position. beilstein-journals.orgmedwinpublishers.com For instance, a general synthesis of 6-aminopyrimidine-2,4-diones can be achieved by reacting urea and cyanoacetic acid in the presence of acetic anhydride. medwinpublishers.com

These synthetic modifications are crucial for targeting a wide array of enzymes. The chemotherapeutic utility of pyrimidine derivatives often stems from their capacity to inhibit enzymes essential for DNA biosynthesis, such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine (B127349) phosphorylase (TPase). medwinpublishers.com Furthermore, uracil (B121893) derivatives have been developed as inhibitors for other critical enzymes, including DNA polymerase, reverse transcriptase (RTase), and Poly(ADP-ribose) polymerases-1 (PARP-1), which is involved in DNA repair. medwinpublishers.combohrium.comresearchgate.netrsc.org More recently, uracil and thiouracil derivatives have been designed and synthesized as potential histone deacetylase (HDAC) inhibitors, a key target in anticancer research. nih.gov The addition of the nonyl group at the C6 position significantly increases the lipophilicity of the molecule, which can be exploited to enhance binding to hydrophobic pockets within enzyme active sites.

Table 1: Examples of Pyrimidine-2,4-dione Derivatives and Their Target Enzymes

| Derivative Class | Target Enzyme(s) | Research Context | Citations |

| 5-Fluorouracil | Thymidylate Synthetase (TSase) | Anticancer Research | researchgate.netbeilstein-journals.org |

| Pyrano[2,3-d]pyrimidine-2,4-diones | Poly(ADP-ribose) Polymerase-1 (PARP-1) | DNA Repair Inhibition, Anticancer Research | researchgate.netrsc.org |

| Thieno[2,3-d]pyrimidine-2,4-diones | D-dopachrome Tautomerase (MIF2) | Anti-proliferation Studies in Cancer Cells | nih.gov |

| 6-substituted Uracils | DNA Polymerase IIIC (pol IIIC) | Antibacterial Research (Gram-positive bacteria) | bohrium.com |

| General Pyrimidine Derivatives | Dihydrofolate Reductase (DHFR), Reverse Transcriptase (RTase) | Antimicrobial, Antiviral Research | medwinpublishers.com |

| Uracil and Thiouracil Derivatives | Histone Deacetylases (HDACs) | Epigenetic Regulation, Anticancer Research | nih.gov |

Investigation of Molecular Interactions with Biological Targets (e.g., DNA, RNA, Proteins) in Vitro

The this compound scaffold and its derivatives are subjects of intense investigation to understand their molecular interactions with key biological macromolecules. ontosight.ai The uracil core is a natural component of RNA, providing a basis for interactions with nucleic acids and related proteins through hydrogen bonding and base-pairing mimicry. beilstein-journals.org The nonyl chain introduces significant hydrophobicity, influencing how the molecule binds to and orients itself within the hydrophobic pockets of proteins or intercalates into lipid membranes.

In vitro studies are essential to elucidate these interactions. Molecular docking simulations are frequently employed to predict the binding modes of these derivatives within the active sites of target proteins, such as PARP-1 and HDACs. rsc.orgnih.gov These computational studies help visualize how the pyrimidine ring forms hydrogen bonds with amino acid residues while the appended groups, like the nonyl chain, establish van der Waals or hydrophobic interactions, enhancing binding affinity and specificity. rsc.org

Experimental investigations confirm these interactions. For example, research on pyrano[2,3-d]pyrimidine-2,4-dione derivatives demonstrated their ability to bind to the PARP-1 active site, with specific hydrogen bonds forming between the uracil moiety's carbonyl and NH groups and key residues like Tyr907. researchgate.netrsc.org Similarly, studies on uracil derivatives as HDAC inhibitors revealed that the uracil oxygen has a higher propensity to form electrostatic attractions in the cap-binding region compared to its thiouracil counterpart. nih.gov Beyond proteins, the uracil structure allows for potential interactions with DNA and RNA. While uracil is not typically found in DNA, derivatives can be designed to interact with DNA structures or RNA-specific targets, leveraging the structural motifs of nucleic acids for binding. beilstein-journals.orgnih.gov

Table 2: Molecular Interactions of Pyrimidine-2,4-dione Derivatives with Biological Targets

| Biological Target | Type of Interaction | Investigational Method | Significance in Research | Citations |

| Proteins (Enzymes) | Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Attraction | Molecular Docking, Enzyme Inhibition Assays | Elucidating mechanism of action for enzyme inhibitors (e.g., PARP-1, HDAC) | researchgate.netrsc.orgnih.gov |

| DNA | Intercalation, Groove Binding, Backbone Interaction | Spectroscopic Titrations, Molecular Modeling | Development of DNA-targeting agents, understanding DNA repair mechanisms | ontosight.ainih.gov |

| RNA | Base-pairing mimicry, Riboswitch binding | Structural Biology (X-ray, NMR), Fluorescence Spectroscopy | Targeting RNA viruses, modulating gene expression at the RNA level | beilstein-journals.orgontosight.ainih.gov |

Application in Supramolecular Chemistry and Self-Assembly Studies

The unique bifunctional nature of this compound, combining a hydrophilic, hydrogen-bonding head group (the uracil ring) with a long, hydrophobic tail (the nonyl chain), makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The uracil moiety can form robust, directional hydrogen bonds, similar to those seen in DNA base pairing, which can drive the formation of ordered, non-covalent structures.

This property has been exploited to control the organization of molecules on a larger scale. For instance, research has shown that nucleobase-containing molecules can be directed to self-assemble along DNA templates. rsc.org In such systems, the uracil part of the molecule can interact with the DNA backbone or specific bases, while the hydrophobic tails organize to minimize contact with the aqueous environment. This templated self-assembly can be influenced by external stimuli, such as light in the case of photoswitchable derivatives, allowing for dynamic control over the supramolecular structure. rsc.org

The interplay between the hydrogen bonding of the pyrimidine-2,4-dione core and the hydrophobic/van der Waals forces of the nonyl chains can lead to the formation of various supramolecular architectures, such as micelles, vesicles, liquid crystals, or organogels. The coordination of the uracil scaffold with metal ions is another avenue for creating complex, self-assembled structures, including discrete complexes and coordination polymers. anu.edu.au These studies are fundamental to understanding how to program molecules to build complex, functional systems from the bottom up.

Development of Advanced Materials Based on this compound Scaffolds

The principles of self-assembly observed with this compound and its derivatives pave the way for the rational design of advanced functional materials. By tuning the molecular structure, researchers can control the macroscopic properties of the resulting self-assembled materials, leading to applications in nanotechnology and biomaterials.

The ability of the uracil scaffold to form ordered, hydrogen-bonded networks is central to this endeavor. These networks can create soft materials like supramolecular polymers and gels. The incorporation of the long nonyl chain is critical for influencing the packing of these materials, potentially leading to the formation of lamellar or columnar liquid crystalline phases. Such ordered materials could possess interesting anisotropic properties, useful in optics or electronics.

Furthermore, the biological recognition capabilities of the uracil moiety can be harnessed to create biocompatible materials. For example, surfaces coated with self-assembled monolayers of this compound could be designed to interact specifically with proteins or nucleic acids, finding use in biosensors or as matrices for controlled drug delivery. The development of photoswitchable materials based on uracil derivatives that can assemble and disassemble along DNA templates highlights the potential for creating "smart" biomaterials that respond to external cues. rsc.org These research directions position this compound not just as a probe, but as a versatile building block for the next generation of advanced, functional materials.

Future Perspectives and Unaddressed Research Questions for 6 Nonyl 1h Pyrimidine 2,4 Dione

Development of Stereoselective Synthetic Methods for Chiral Analogues

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. For pyrimidine (B1678525) derivatives, the development of stereoselective synthetic methods is a significant area of ongoing research. Future work on 6-nonyl-1H-pyrimidine-2,4-dione could focus on creating chiral analogues by introducing stereocenters into the nonyl side chain or at the pyrimidine ring itself.

Key research questions in this area include:

What are the most efficient catalytic systems for the asymmetric synthesis of chiral 6-alkyl-1H-pyrimidine-2,4-diones?

How does the stereochemistry of the nonyl chain affect the compound's biological activity and physical properties?

Can novel chiral auxiliaries be developed to control the stereoselectivity of the synthesis of this compound derivatives?

The exploration of organocatalysis, transition-metal catalysis, and enzymatic resolutions will be crucial in developing these synthetic routes. For instance, the use of chiral catalysts could enable the enantioselective alkylation of the pyrimidine ring, leading to the formation of specific stereoisomers.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Potential Application | Expected Outcome |

| Chiral Phosphoric Acids | Asymmetric alkylation at the C6 position of the pyrimidine ring. | Enantiomerically enriched this compound analogues. |

| Rhodium-based Catalysts | Stereoselective hydrogenation of a double bond within the nonyl chain. | Diastereomerically pure products with defined stereocenters on the side chain. |

| Lipases | Kinetic resolution of racemic mixtures of chiral precursors. | Separation of enantiomers to study their individual biological activities. |

High-Throughput Screening Platforms for Identifying Novel Research Avenues

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. For this compound, HTS platforms could be employed to explore a wide range of potential biological targets and applications. This would involve screening the compound against diverse libraries of enzymes, receptors, and cell lines.

Future research should focus on:

Developing novel cell-based and biochemical assays to identify the biological targets of this compound.

Utilizing HTS to explore its potential as an antimicrobial, antiviral, or anticancer agent.

Employing phenotypic screening to discover novel cellular effects of the compound without a preconceived target.

The integration of robotics, microfluidics, and automated data analysis is essential for the successful implementation of HTS campaigns. The results from such screens can provide valuable starting points for medicinal chemistry programs aimed at optimizing the potency and selectivity of this compound derivatives.

Advanced In Situ Spectroscopic Monitoring of Reaction Processes

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic procedures. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance), allow for the real-time monitoring of reaction progress.

For the synthesis of this compound, these techniques could be used to:

Monitor the formation of intermediates and byproducts in real-time.

Determine the reaction kinetics to optimize parameters like temperature, pressure, and catalyst loading.

Gain mechanistic insights into the key bond-forming steps of the synthesis.

This data-rich approach to process development can lead to more efficient, robust, and safer synthetic protocols. It also facilitates a deeper understanding of the underlying chemical transformations, which can be applied to the synthesis of other related compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be used to design novel compounds with desired properties and to predict their activities and toxicities.

In the context of this compound, AI and ML could be applied to:

Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues.

Use generative models to design novel pyrimidine derivatives with optimized properties.

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds before their synthesis.

By leveraging large datasets of chemical information, AI and ML algorithms can identify subtle patterns and relationships that are not apparent to human researchers. This can significantly accelerate the discovery and development of new compounds based on the this compound scaffold.

Exploration of Green Analytical Chemistry Methodologies for Characterization

Green chemistry principles aim to reduce the environmental impact of chemical processes. The application of green analytical chemistry to the characterization of this compound is an important area for future research.

This involves:

Developing analytical methods that use less hazardous solvents and reagents.

Miniaturizing analytical techniques to reduce waste generation.

Improving the energy efficiency of analytical instrumentation.

Examples of green analytical techniques that could be applied include supercritical fluid chromatography (SFC) as an alternative to normal and reversed-phase HPLC, and the use of water-based or solvent-free extraction methods for sample preparation. By adopting these greener approaches, the environmental footprint of research and development activities involving this compound can be minimized.

Table 2: Comparison of Conventional and Green Analytical Techniques

| Analytical Task | Conventional Method | Green Alternative | Environmental Benefit |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) with organic solvents. | Supercritical Fluid Chromatography (SFC) using CO2 as the mobile phase. | Reduced use of toxic organic solvents. |

| Sample Extraction | Liquid-liquid extraction with volatile organic solvents. | Solid-phase microextraction (SPME) or microwave-assisted extraction (MAE). | Elimination or significant reduction of solvent consumption. |

| Spectroscopic Analysis | Traditional UV-Vis spectrophotometry in cuvettes. | Fiber-optic dip probes for in situ measurements. | Reduced sample and solvent waste. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.